molecular formula C6H12OS B13783774 Propionic acid, thio-, S-isopropyl ester

Propionic acid, thio-, S-isopropyl ester

Cat. No.: B13783774
M. Wt: 132.23 g/mol
InChI Key: LDEJXFDTQBEVOR-UHFFFAOYSA-N
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Description

Propionic acid, thio-, S-isopropyl ester (IUPAC: propanethioic acid S-isopropyl ester) is a thioester derivative of propionic acid. Thioesters replace the oxygen atom in the ester group (-O-) with sulfur (-S-), altering physicochemical properties such as solubility and reactivity.

Properties

Molecular Formula

C6H12OS

Molecular Weight

132.23 g/mol

IUPAC Name

S-propan-2-yl propanethioate

InChI

InChI=1S/C6H12OS/c1-4-6(7)8-5(2)3/h5H,4H2,1-3H3

InChI Key

LDEJXFDTQBEVOR-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)SC(C)C

Origin of Product

United States

Preparation Methods

Chemical Identity and Context

Propionic acid, thio-, S-isopropyl ester is a thioester derivative of propionic acid where the sulfur atom is bonded to an isopropyl group. Thioesters are key intermediates in organic synthesis and pharmaceutical manufacturing, often used in the synthesis of more complex molecules such as drugs.

Preparation Methods of this compound

General Synthetic Route

The preparation of This compound typically involves the esterification of mercapto propionic acid (3-mercaptopropionic acid) with isopropyl alcohol or direct substitution reactions involving acrylic acid esters and hydrogen sulfide or thiol reagents. The key steps include:

  • Formation of mercapto propionic acid esters via reaction of acrylic acid esters with hydrogen sulfide or thiols.
  • Subsequent esterification or thioesterification with isopropyl groups.
  • Control of reaction parameters such as temperature, pressure, and reactant ratios to optimize yield and purity.

Patent-Based Preparation Insights

Mercapto Propionic Acid Ester Formation

According to a 1995 patent (US4052440A), mercapto propionic acid esters can be prepared by reacting acrylic acid esters with hydrogen sulfide under controlled conditions. Key parameters include:

Parameter Recommended Range/Value
Mercaptopropionic acid ester concentration 7.5% to 30% by weight (preferably below 50%)
Reaction temperature Elevated (specific values depend on scale)
Hydrogen sulfide pressure Lower pressure favors dithio or polythio esters
Molar ratio of mercaptopropionic acid ester to sulfur ≥ 2:1 for polythiodipropionic acid esters

The mercapto propionic acid ester product can be removed by distillation or left in the reaction medium for further sulfur addition to form polythio derivatives. Excess sulfur is carefully controlled and removed by oxidation with hydrogen peroxide to below 0.25%.

S-Isopropyl Ester Preparation via Thioesterification

More specifically, the preparation of the S-isopropyl ester variant of mercapto propionic acid involves thioesterification reactions where the thiol group is esterified with isopropyl moieties. Patents related to pharmaceutical syntheses (EP3303300B1 and US10035776) describe the synthesis of related thioesters, including 2-(3-fluoro-4-methylcarbamoyl-phenylamino)-2-methyl-thiopropionic acid S-isopropyl ester , which shares structural similarity with the target compound.

In these procedures:

  • A mixture of the thiopropionic acid thioester and an electrophilic reagent is heated in a solvent mixture (e.g., DMSO/isopropyl acetate) at approximately 90°C for 24 hours.
  • The reaction mixture is then cooled, diluted, and subjected to aqueous work-up including washes with dilute acid, sodium bicarbonate, and brine.
  • The organic phase is concentrated and purified by recrystallization or chromatography.
  • Yields for these thioester preparations range from 45% to 90%, demonstrating a robust and scalable method.

Comparative Data Table of Preparation Parameters

Preparation Step Conditions/Details Yield Range (%) Notes
Mercapto propionic acid ester formation Acrylic acid ester + H₂S, 7.5–30% ester conc., elevated temp, controlled H₂S pressure Not specified Product can be distilled or further reacted with sulfur
Polythiodipropionic acid esters Addition of elemental sulfur, molar ratio ester:sulfur ≥ 2:1, oxidation with H₂O₂ Not specified Excess sulfur reduced to <0.25%
Thioesterification to S-isopropyl ester Thiopropionic acid thioester + electrophile, DMSO/isopropyl acetate, 90°C, 24 h 45–90 Purification by recrystallization or chromatography

Analytical and Research Perspectives

  • The preparation methods emphasize the importance of controlling sulfur content and reaction stoichiometry to avoid by-products and ensure high purity.
  • The use of mixed solvent systems (DMSO with isopropyl acetate) facilitates solubilization of reactants and promotes efficient reaction kinetics.
  • The temperature and duration (90°C, 24 hours) are optimized to balance reaction completeness and product stability.
  • The broad yield range (45–90%) reflects variations in substrate purity, scale, and procedural refinements.

Chemical Reactions Analysis

Types of Reactions

Propionic acid, thio-, S-isopropyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH).

    Reduction: Lithium aluminum hydride (LiAlH4).

    Substitution: Various nucleophiles depending on the desired product.

Major Products Formed

    Hydrolysis: Propionic acid and isopropyl alcohol.

    Reduction: Corresponding alcohol.

    Substitution: Products vary based on the nucleophile used.

Mechanism of Action

The mechanism of action of propionic acid, thio-, S-isopropyl ester involves its interaction with various molecular targets and pathways. In biological systems, it can act as a substrate for enzymatic reactions, leading to the formation of thioesters and other metabolites. The sulfur atom in the thioester group plays a crucial role in its reactivity and interaction with other molecules .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Formula Molecular Weight (g/mol) CAS Key Functional Group
Propionic acid, thio-, S-isopropyl ester (Hypothetical) C₆H₁₂OS 132.22* N/A Thioester (-S-CO-)
Ethanethioic acid, S-isopropyl ester C₅H₁₀OS 118.20 926-73-8 Thioester (-S-CO-)
Propionic acid ethyl ester C₅H₁₀O₂ 102.13 105-37-3 Oxygen ester (-O-CO-)
S-Isopropyl isopropanethiosulfonate C₆H₁₄O₂S₂ 182.30 10027-69-7 Sulfonothioate (-S-SO₂-)

*Calculated based on propionic acid (C3) and S-isopropyl group.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing propionic acid, thio-, S-isopropyl ester, and how can reaction efficiency be optimized?

  • Methodology : The compound can be synthesized via nucleophilic substitution or esterification. For example, reacting thioacetic acid derivatives with isopropyl halides in the presence of a base (e.g., K₂CO₃) under anhydrous conditions. Solvent selection (e.g., THF or DMF) and temperature control (60–80°C) are critical to minimize side reactions. Purification via fractional distillation or column chromatography (using silica gel and hexane/ethyl acetate) ensures high purity .
  • Optimization : Kinetic studies (e.g., monitoring reaction progress via TLC or GC-MS) and catalyst screening (e.g., DMAP for esterification) improve yields. Adjusting stoichiometric ratios (e.g., 1.2:1 acid:halide) can enhance conversion rates .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : ¹H and ¹³C NMR identify functional groups (e.g., thioester carbonyl at ~200 ppm in ¹³C NMR) and confirm isopropyl group integration.
  • IR : Strong absorbance near 1670–1700 cm⁻¹ (C=O stretch) and 600–700 cm⁻¹ (C-S stretch) are diagnostic.
  • GC-MS : Determines molecular ion (m/z 118.197) and fragmentation patterns .
    • Validation : Compare spectral data with computational simulations (e.g., DFT calculations) or reference databases like NIST .

Advanced Research Questions

Q. How do steric and electronic effects influence the hydrolysis kinetics of this compound?

  • Methodology :

  • Kinetic Studies : Conduct pH-dependent hydrolysis experiments (acidic/alkaline conditions) using UV-Vis spectroscopy to track carbonyl group changes.
  • Computational Analysis : Apply DFT to model transition states and calculate activation energies. Compare with experimental Arrhenius plots .
    • Key Findings : The bulky isopropyl group may slow hydrolysis via steric hindrance, while electron-withdrawing effects of the thioester enhance reactivity toward nucleophiles .

Q. What strategies can resolve contradictions in reported solubility data for this compound in polar solvents?

  • Methodology :

  • Comparative Analysis : Replicate solubility measurements (e.g., gravimetric or UV-Vis methods) under controlled conditions (temperature, purity standards).
  • Thermodynamic Modeling : Use Hansen solubility parameters to predict solvent compatibility .
    • Resolution : Discrepancies may arise from impurities or solvent history. Pre-dry solvents (e.g., molecular sieves) and validate purity via HPLC before testing .

Q. How can the thermal stability of this compound be evaluated for long-term storage in research settings?

  • Methodology :

  • Thermogravimetric Analysis (TGA) : Measure decomposition onset temperatures under nitrogen/air atmospheres.
  • Accelerated Aging Studies : Store samples at elevated temperatures (40–60°C) and monitor degradation products via GC-MS .
    • Recommendations : Store in amber vials under inert gas (argon) at –20°C to minimize oxidation and hydrolysis .

Q. What analytical validation protocols are required for quantifying trace impurities in this compound?

  • Methodology :

  • Chromatographic Methods : Develop a GC or HPLC protocol with a C18 column and PDA/UV detection. Optimize mobile phase (e.g., acetonitrile/water gradient) for baseline separation.
  • Validation Parameters : Determine LOD (≤0.1 µg/mL), LOQ (≤0.5 µg/mL), and recovery rates (90–110%) using spiked samples .
    • Standards : Follow ISO 17025 guidelines for calibration and inter-laboratory reproducibility tests .

Data Presentation and Critical Analysis

  • Tables :

    PropertyValueReference
    Molecular Weight118.197 g/mol
    Boiling Point~145°C (estimated)
    Solubility in Acetone250 mg/mL (experimental)
  • Critical Discussion : Contradictions in solubility data (e.g., acetone vs. acetonitrile) highlight the need for standardized measurement protocols. Steric effects from the isopropyl group may reduce solubility in highly polar solvents compared to linear esters .

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